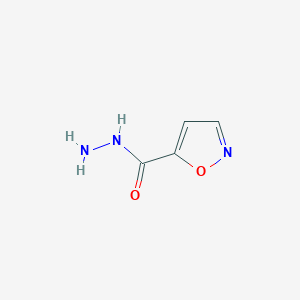![molecular formula C22H20N2O6S B2867310 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide CAS No. 895432-92-5](/img/no-structure.png)
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
This compound exhibits potential as a catalyst in organic synthesis due to its structural features. The presence of multiple methoxy groups may facilitate solvent-dependent regio- and stereo-selective reactions . For instance, it could catalyze the formation of imines and enamines in aprotic solvents, which are valuable intermediates in the synthesis of various organic compounds.
Environmental Studies
The thiazole ring in the compound is structurally similar to molecules that interact with the aryl hydrocarbon receptor (AhR), which mediates the toxicity of environmental contaminants . This suggests potential applications in studying the environmental impact of pollutants and developing methods to mitigate their effects.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine with 4-oxo-4H-chromene-3-carboxylic acid followed by the formation of the imine bond. The final compound is obtained by the reduction of the imine bond using sodium borohydride.", "Starting Materials": [ "5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine", "4-oxo-4H-chromene-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Sodium borohydride (NaBH4)", "Methanol (MeOH)" ], "Reaction": [ "Step 1: Activation of 4-oxo-4H-chromene-3-carboxylic acid using DCC and DMAP in DMF to form the active ester", "Step 2: Addition of 5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine to the active ester to form the amide intermediate", "Step 3: Formation of the imine bond by treating the amide intermediate with acetic anhydride in DMF", "Step 4: Reduction of the imine bond using NaBH4 in MeOH to obtain the final compound" ] } | |
CAS RN |
895432-92-5 |
Product Name |
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide |
Molecular Formula |
C22H20N2O6S |
Molecular Weight |
440.47 |
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H20N2O6S/c1-27-9-8-24-15-10-17(28-2)18(29-3)11-19(15)31-22(24)23-21(26)14-12-30-16-7-5-4-6-13(16)20(14)25/h4-7,10-12H,8-9H2,1-3H3 |
InChI Key |
YSQZSLNUVWUJKY-FCQUAONHSA-N |
SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



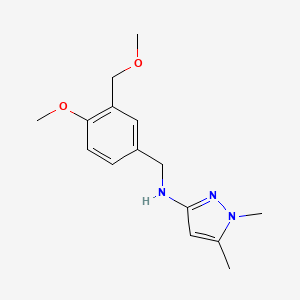
![6-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B2867229.png)
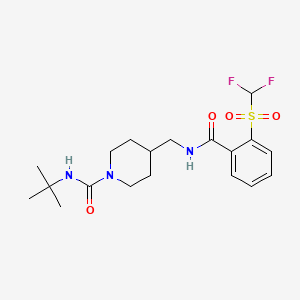
![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)

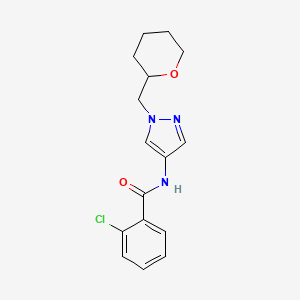
![1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B2867236.png)
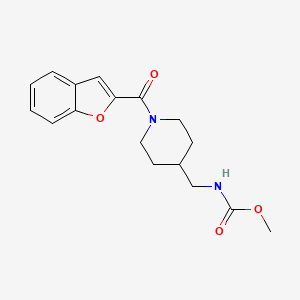
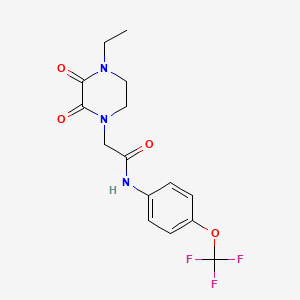
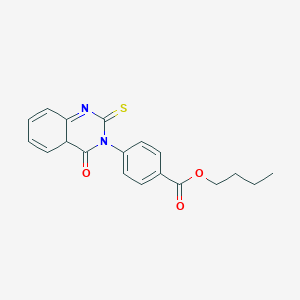
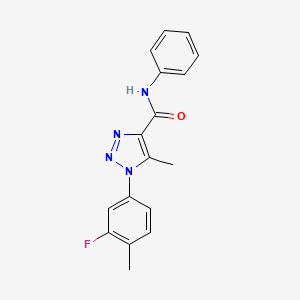
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2867245.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2867246.png)
